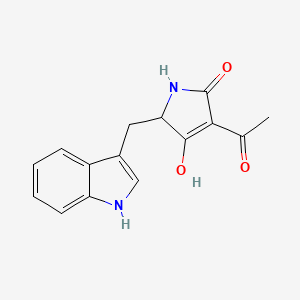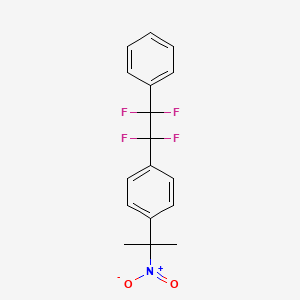
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that features both nitro and fluoro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene likely involves multiple steps, including the introduction of the nitro group and the fluoro groups. Typical synthetic routes might include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluoro groups using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene would depend on its specific application. For example:
In biological systems: It might interact with specific enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It might act as a reactant or catalyst, influencing reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Nitropropan-2-yl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(2-Nitropropan-2-yl)-4-(1,1,1,2-tetrafluoro-2-phenylethyl)benzene
Uniqueness
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the specific arrangement and number of fluoro groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
41485-24-9 |
|---|---|
Molekularformel |
C17H15F4NO2 |
Molekulargewicht |
341.30 g/mol |
IUPAC-Name |
1-(2-nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H15F4NO2/c1-15(2,22(23)24)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
DYLJRSHGXMJLFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


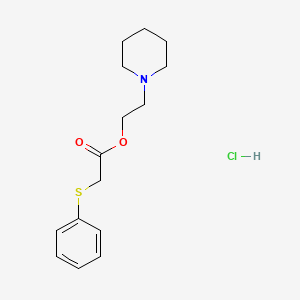
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
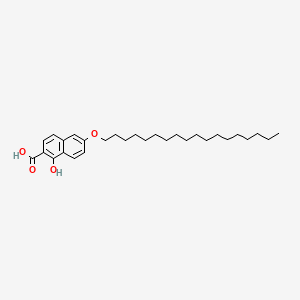
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
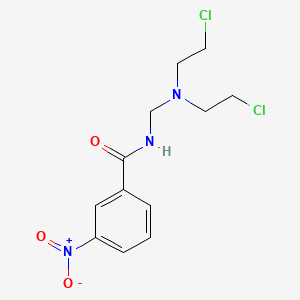
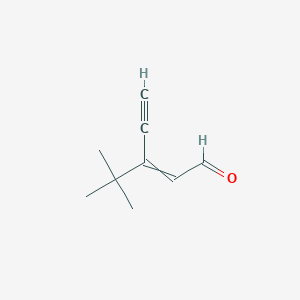
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
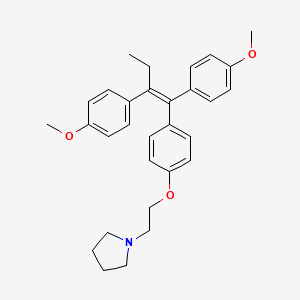
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
